2-cyclohexyl-1H-quinazoline-4-thione
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Overview
Description
2-cyclohexyl-1H-quinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a cyclohexyl group attached to the quinazoline core, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-1H-quinazoline-4-thione typically involves the reaction of anthranilic acid with cyclohexyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-1H-quinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-cyclohexyl-1H-quinazoline-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1H-quinazoline-4-thione involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinazoline-4-thione
- 2-methylquinazoline-4-thione
- 2-ethylquinazoline-4-thione
Uniqueness
2-cyclohexyl-1H-quinazoline-4-thione is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This structural feature may contribute to its enhanced biological activity compared to other quinazoline derivatives .
Properties
CAS No. |
606136-42-9 |
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Molecular Formula |
C14H16N2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-cyclohexyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C14H16N2S/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16,17) |
InChI Key |
ACXXUPKPZYJCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=S)C3=CC=CC=C3N2 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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